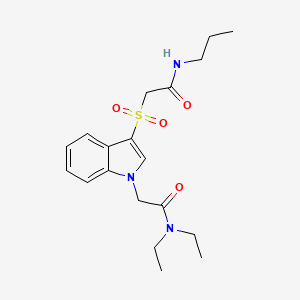

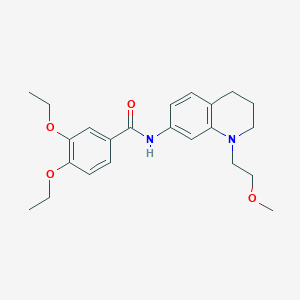

![molecular formula C16H16N4O3S2 B2677809 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 942814-43-9](/img/structure/B2677809.png)

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that is part of the thiazolidine-2,4-dione (TZDs) family . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents . This compound is available for purchase for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology . The chemical structures of the compounds are elucidated by FTIR, 1 H NMR, 13 C NMR, and elemental analysis data .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .科学的研究の応用

Heterocyclic Synthesis and Antibiotic Development

The compound is utilized in the synthesis of heterocyclic compounds with potential as antibiotics and antibacterial drugs against Gram-positive and Gram-negative bacteria. This is achieved through reactions with various reagents to yield derivatives that exhibit biological activity (G. Ahmed, 2007).

Antitumor and Antioxidant Agents

Research has demonstrated the compound's utility in synthesizing fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents. These derivatives show promise in annulation reactions, offering new avenues for cancer therapy and antioxidant development (W. Hamama et al., 2013).

Antimicrobial Agents

The synthesis of novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides has shown significant antimicrobial activity against a broad spectrum of bacterial and fungal species. This highlights the compound's role in developing new antimicrobial agents (M. Incerti et al., 2017).

Anticancer Evaluation

Derivatives synthesized from this compound have been evaluated for their anticancer activity, demonstrating potent inhibitory effects on tumor growth. This research opens up new possibilities for cancer treatment strategies, emphasizing the compound's importance in medicinal chemistry (Masao Yoshida et al., 2005).

Diuretic Activity

Some studies focus on the compound's derivatives for their potential diuretic activity, indicating its utility in developing treatments for conditions requiring the promotion of diuresis (M. Yar et al., 2009).

特性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c21-14-8-24-16(23)20(14)13-4-2-1-3-11(13)17-15(22)9-5-6-10-12(7-9)19-25-18-10/h5-7,11,13H,1-4,8H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIHREJJRLVXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

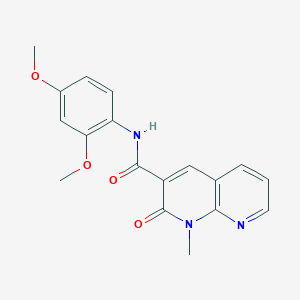

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)

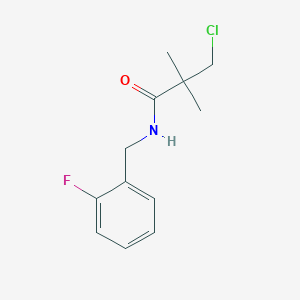

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)

![(5-bromofuran-2-yl)(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2677736.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)

![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)

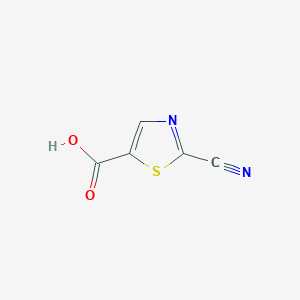

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)